(S)-Roscovitine

Description

BenchChem offers high-quality (S)-Roscovitine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Roscovitine including the price, delivery time, and more detailed information at info@benchchem.com.

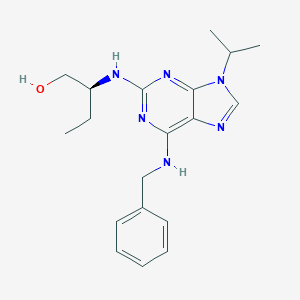

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIHMVBBUGXLCJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133475 | |

| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-45-5 | |

| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seliciclib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELICICLIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-Roscovitine in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Roscovitine, a purine analog, is a selective inhibitor of cyclin-dependent kinases (CDKs). In neuronal cells, its primary mechanism of action revolves around the inhibition of CDK5, a critical kinase in neurodevelopment and neuropathology. Dysregulation of CDK5 activity is implicated in various neurodegenerative diseases. (S)-Roscovitine exerts neuroprotective effects by modulating several downstream signaling pathways, primarily by reducing tau hyperphosphorylation, mitigating apoptosis, and influencing other key cellular processes. This guide provides a comprehensive overview of the molecular mechanisms of (S)-Roscovitine in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Primary Molecular Targets of (S)-Roscovitine

(S)-Roscovitine functions as an ATP-competitive inhibitor, targeting the catalytic cleft of several kinases.[1] Its primary targets in neuronal cells include:

-

Cyclin-Dependent Kinase 5 (CDK5): This is the most well-characterized target of (S)-Roscovitine in neurons. CDK5 is unique among CDKs as it is not activated by cyclins but by its regulatory partners, p35 or p39.[2] The p25 fragment, a truncated form of p35 generated by calpain-mediated cleavage under pathological conditions, leads to CDK5 hyperactivation and subsequent neuronal death.[3][4] (S)-Roscovitine effectively inhibits this hyperactivation.[4][5]

-

Other Cyclin-Dependent Kinases (CDK1, CDK2, CDK7, CDK9): (S)-Roscovitine also exhibits potent inhibitory activity against several cell cycle-related CDKs.[3][4] While neurons are post-mitotic, aberrant activation of these CDKs can contribute to neuronal apoptosis.[6]

-

Extracellular Signal-Regulated Kinases (ERK1/ERK2): (S)-Roscovitine can also inhibit ERK1 and ERK2, although with lower potency compared to its primary CDK targets.[2][6]

-

Glycogen Synthase Kinase 3β (GSK-3β): Evidence suggests that (S)-Roscovitine can inhibit GSK-3β, a key kinase involved in tau phosphorylation.[7]

Quantitative Data: Inhibitory Activity of Roscovitine

| Kinase Target | IC50 (µM) | Reference |

| CDK1 | < 1 | [6] |

| CDK2 | < 1 | [6] |

| CDK5/p25 | 0.16 | [8] |

| CDK5/p35 | 0.16 | [8] |

| CDK7 | < 1 | [6] |

| CDK9 | < 1 | [6] |

| ERK1 | 14 - 40 | [2][6][8] |

| ERK2 | 34 | [2][6][8] |

| DYRK1A | 1 - 40 | [2][6] |

Key Signaling Pathways Modulated by (S)-Roscovitine

(S)-Roscovitine's neuroprotective effects are mediated through its influence on several interconnected signaling pathways.

Inhibition of Tau Hyperphosphorylation

Hyperphosphorylation of the microtubule-associated protein tau is a hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles and neuronal dysfunction. CDK5 is a primary kinase responsible for pathological tau phosphorylation.[9][10]

(S)-Roscovitine treatment has been shown to significantly reduce the levels of phosphorylated tau in neuronal cells.[9][10] In a model of optic nerve crush, roscovitine reduced the level of phosphorylated tau by 1.6 to 3.5-fold.[9][11] This effect is a direct consequence of CDK5 inhibition.[10]

Modulation of the Calpain Signaling Pathway

The calcium-dependent protease calpain is activated by neuronal insults and plays a role in neurodegeneration.[9] Calpain is responsible for the cleavage of p35 to the more stable and potent CDK5 activator, p25.[3] Studies have shown that roscovitine can reduce the increase in calpain-1 levels and its substrate, cleaved α-fodrin, following neuronal injury.[9][12] This suggests an indirect regulatory role of (S)-Roscovitine on the calpain pathway, potentially through a feedback loop involving CDK5.

Regulation of the ERK/PPARγ/CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and cAMP Response Element-Binding protein (CREB) signaling cascade is crucial for neuronal plasticity and survival.[13] CDK5 inhibition by roscovitine has been shown to activate this pathway, contributing to its neuroprotective effects.[13][14] Specifically, roscovitine treatment can lead to the upregulation of ERK, PPARγ, and CREB signaling, which promotes neuronal health.[14]

Inhibition of Neuronal Apoptosis

(S)-Roscovitine demonstrates significant anti-apoptotic effects in various models of neuronal injury, including ischemic stroke and excitotoxicity.[3][6][15] This is achieved through multiple mechanisms:

-

Inhibition of pro-apoptotic CDKs: By inhibiting CDK1 and CDK2, (S)-Roscovitine can prevent the aberrant cell cycle re-entry that leads to neuronal apoptosis.[6]

-

Downregulation of pro-apoptotic proteins: Roscovitine has been shown to decrease the levels of pro-apoptotic proteins such as Bax and active caspase-3.[2]

-

Downregulation of Mcl-1: In some cancer cell lines, roscovitine induces apoptosis by down-regulating the anti-apoptotic protein Mcl-1, a mechanism that could be relevant in specific neuronal contexts.[16]

Experimental Protocols

Immunoprecipitation and Kinase Assay for CDK5 Activity

This protocol is designed to measure the activity of CDK5 from neuronal cell lysates.

-

Cell Lysis:

-

Treat neuronal cultures with (S)-Roscovitine or vehicle control.

-

Harvest cells and lyse in RIPA buffer without EDTA, supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Incubate 500 µg of protein lysate with an anti-CDK5 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Assay:

-

Resuspend the beads in kinase assay buffer containing histone H1 (as a substrate), and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and visualize the phosphorylated histone H1 by autoradiography.

-

Western Blotting for Phosphorylated Tau

This protocol details the detection of phosphorylated tau in neuronal cell lysates.

-

Sample Preparation:

-

Lyse cells as described in the kinase assay protocol.

-

Determine protein concentration and normalize all samples to the same concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8 for Ser202/Thr205) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Normalize the phosphorylated tau signal to total tau or a loading control like α-tubulin.

-

Neuronal Viability Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

-

Cell Culture and Treatment:

-

Plate primary cortical neurons in a 96-well plate.

-

Treat the neurons with the desired concentrations of (S)-Roscovitine and/or a neurotoxic agent (e.g., etoposide).[18]

-

-

Sample Collection:

-

After the treatment period (e.g., 24 hours), carefully collect the cell culture supernatant.

-

-

LDH Measurement:

-

Use a commercially available LDH cytotoxicity assay kit.

-

In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

-

Summary and Future Directions

(S)-Roscovitine presents a multi-faceted mechanism of action in neuronal cells, primarily centered on the inhibition of CDK5. This leads to the attenuation of pathological tau phosphorylation, reduction of apoptosis, and modulation of pro-survival signaling pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the therapeutic potential of (S)-Roscovitine and other CDK inhibitors for neurodegenerative disorders.

Future research should focus on further elucidating the complex interplay between the various signaling pathways affected by (S)-Roscovitine. Investigating the long-term effects of (S)-Roscovitine on neuronal function and plasticity, as well as its potential off-target effects in the central nervous system, will be crucial for its clinical development.

References

- 1. Roscovitine | Cell Signaling Technology [cellsignal.com]

- 2. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells [mdpi.com]

- 3. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK3β inhibition is involved in the neuroprotective effects of cyclin-dependent kinase inhibitors in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 9. mdpi.com [mdpi.com]

- 10. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Roscovitine, a CDK5 Inhibitor, Alleviates Sevoflurane-Induced Cognitive Dysfunction via Regulation Tau/GSK3β and ERK/PPARγ/CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Roscovitine alleviates PTSD-like cognitive impairment by inhibiting CDK5-mediated Tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-Roscovitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, the levorotatory enantiomer of the purine analogue Roscovitine, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of (S)-Roscovitine. It is designed to serve as a detailed resource for researchers and professionals involved in drug discovery and development. The document includes a historical perspective on the discovery of Roscovitine, detailed experimental protocols for the synthesis of the (S)-enantiomer, and key biological assays. Quantitative data on its inhibitory activity and efficacy from preclinical and clinical studies are presented in structured tables. Furthermore, the core signaling pathways affected by (S)-Roscovitine, namely cell cycle arrest and apoptosis, are visually detailed using Graphviz diagrams.

Discovery and Development

Roscovitine, also known as Seliciclib or CYC202, was discovered through the collaborative efforts of Laurent Meijer's group in Roscoff, France, and Miroslav Strnad's group in the Czech Republic.[1] It was identified from a series of 2,6,9-trisubstituted purines as a potent inhibitor of CDKs.[1] The compound is named after the town of Roscoff.[1] The (R)-enantiomer, (R)-Roscovitine, has been the more extensively studied isomer and has entered clinical trials for various cancers.[1][2] However, studies on the (S)-enantiomer have revealed its own significant biological activities, including neuroprotective effects.[3][4] Both enantiomers act as competitive inhibitors at the ATP-binding site of CDKs.[1]

Synthesis of (S)-Roscovitine

The synthesis of (S)-Roscovitine is analogous to the well-documented synthesis of its (R)-enantiomer, with the key difference being the use of (S)-2-aminobutan-1-ol in the final step.

Experimental Protocol: Synthesis of (S)-Roscovitine

Step 1: Synthesis of 6-benzylamino-2-chloro-9-isopropylpurine

-

To a solution of 2,6-dichloropurine (1 equivalent) in n-butanol, add triethylamine (1.1 equivalents) and benzylamine (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product, N-benzyl-2-chloro-9H-purin-6-amine, by recrystallization or column chromatography to yield a white solid.

-

Dissolve the N-benzyl-2-chloro-9H-purin-6-amine (1 equivalent) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2 equivalents) and 2-bromopropane (1.5 equivalents).

-

Stir the mixture at room temperature for 12-18 hours.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-benzylamino-2-chloro-9-isopropylpurine as a solid.

Step 2: Synthesis of (S)-Roscovitine

-

In a sealed vessel, heat a mixture of 6-benzylamino-2-chloro-9-isopropylpurine (1 equivalent) and an excess of (S)-2-aminobutan-1-ol (approximately 8-10 equivalents).

-

Maintain the temperature at 150-160°C for 8-12 hours.

-

After cooling to room temperature, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the excess amino alcohol.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude (S)-Roscovitine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white crystalline solid.

Quantitative Data

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Roscovitine Enantiomers against Cyclin-Dependent Kinases

| Enantiomer | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK2/cyclin E (µM) | CDK5/p25 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T (µM) |

| (R)-Roscovitine | ~0.65[1][5] | ~0.7[1][5] | ~0.7[1][5] | ~0.2[5] | <1[6] | <1[6] |

| (S)-Roscovitine | <1[6] | <1[6] | Not Reported | <1[6] | <1[6] | <1[6] |

Table 2: Preclinical In Vivo Efficacy of (R)-Roscovitine (Seliciclib)

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| LoVo human colorectal cancer xenograft | 100 mg/kg, i.p., 3 times daily for 5 days | 45% reduction | [1] |

| MESSA-DX5 human uterine carcinoma xenograft | 500 mg/kg, oral, 3 times daily for 4 days | 62% reduction | [1] |

| HCT116 human colon cancer xenograft | 500 mg/kg, oral | 79% reduction at day 5 | [1] |

| MDA-MB-231 breast cancer xenograft (with irradiation) | 100 mg/kg, oral + 7.5 Gy irradiation | 73% inhibition | [1] |

Table 3: Phase I Clinical Trial of (R)-Roscovitine (Seliciclib)

| Parameter | Details |

| Patient Population | 21 patients with advanced solid tumors[7] |

| Dosing Schedule | 100, 200, and 800 mg twice daily for 7 days every 21 days[7] |

| Dose-Limiting Toxicities (at 800 mg b.i.d.) | Fatigue, skin rash, hyponatremia, hypokalemia[7] |

| Tumor Response | No objective tumor responses; disease stabilization in 8 of 21 patients (38%)[7] |

Experimental Protocols for Biological Evaluation

CDK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of (S)-Roscovitine against CDK2/cyclin E.

Materials:

-

Recombinant active CDK2/cyclin E enzyme

-

Histone H1 as a substrate

-

ATP, [γ-³²P]ATP

-

(S)-Roscovitine

-

Assay buffer (e.g., MOPS pH 7.0, MgCl₂)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of (S)-Roscovitine in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, Histone H1, and CDK2/cyclin E enzyme.

-

Add the diluted (S)-Roscovitine or vehicle control to the respective tubes.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the Histone H1 substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of (S)-Roscovitine relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of (S)-Roscovitine on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

(S)-Roscovitine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of (S)-Roscovitine in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of (S)-Roscovitine or vehicle control.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Following the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of (S)-Roscovitine that causes 50% inhibition of cell viability.

Western Blotting for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins in cells treated with (S)-Roscovitine.

Materials:

-

Cell line of interest

-

(S)-Roscovitine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with (S)-Roscovitine at various concentrations and time points.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

(S)-Roscovitine exerts its biological effects primarily through the inhibition of CDKs, leading to cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

(S)-Roscovitine induces cell cycle arrest at both the G1/S and G2/M transitions by inhibiting the activity of key CDK-cyclin complexes.[3][8]

-

G1/S Transition: Inhibition of CDK2/cyclin E prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby preventing the expression of genes required for S-phase entry.[9]

-

G2/M Transition: Inhibition of CDK1/cyclin B prevents the phosphorylation of proteins necessary for mitotic entry, leading to an accumulation of cells in the G2 phase.[8]

Caption: (S)-Roscovitine induces G1/S arrest by inhibiting CDK2/cyclin E.

Caption: (S)-Roscovitine induces G2/M arrest by inhibiting CDK1/cyclin B.

Induction of Apoptosis

A key mechanism by which Roscovitine induces apoptosis is through the downregulation of the anti-apoptotic protein Mcl-1.[10][11][12] Inhibition of transcriptional CDKs, such as CDK9, by Roscovitine leads to a decrease in Mcl-1 transcription.[12] The subsequent decrease in Mcl-1 protein levels disrupts the balance of Bcl-2 family proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway. The BH3-only protein Noxa is released from Mcl-1 sequestration and, along with other BH3-only proteins, activates the pro-apoptotic effector proteins Bak and Bax.[12][13] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[14]

Caption: Apoptosis induction by (S)-Roscovitine via Mcl-1 downregulation.

Conclusion

(S)-Roscovitine is a potent CDK inhibitor with significant therapeutic potential. This guide has provided a detailed overview of its discovery, synthesis, and mechanism of action, supported by quantitative data and experimental protocols. The ability of (S)-Roscovitine to induce cell cycle arrest and apoptosis underscores its relevance in oncology and other therapeutic areas. The provided methodologies and pathway diagrams offer a valuable resource for researchers seeking to further investigate and develop this promising compound. Further research into the specific activities and clinical applications of the (S)-enantiomer is warranted.

References

- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models | PLOS One [journals.plos.org]

- 4. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roscovitine, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of Myc Activity in a G1/S-Promoting Mechanism Parallel to the pRb/E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mcl-1 downregulation by pro-inflammatory cytokines and palmitate is an early event contributing to β-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-Roscovitine as a Selective CDK Inhibitor

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective, cell-permeable purine analog that functions as an inhibitor of cyclin-dependent kinases (CDKs). By competing with ATP for the binding site on these kinases, (S)-Roscovitine disrupts the cell cycle, transcription, and other CDK-dependent processes, making it a valuable tool for research and a candidate for therapeutic development in various diseases, including cancer and neurodegenerative disorders.[1][2][3]

Mechanism of Action

(S)-Roscovitine exerts its inhibitory effects by acting as a competitive inhibitor at the ATP-binding pocket of sensitive kinases.[1][2] This reversible inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling events. Its primary targets are CDKs that play crucial roles in cell cycle progression and transcription.[1][4][5]

Caption: Competitive inhibition of CDKs by (S)-Roscovitine.

Kinase Selectivity and Potency

(S)-Roscovitine exhibits high selectivity for a subset of CDKs, particularly those involved in cell cycle control and transcription, while showing significantly lower activity against other kinase families.[1][6] Its potency is most pronounced against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][4][5] It is a poor inhibitor of CDK4 and CDK6.[1][7]

Table 1: Inhibitory Activity of (S)-Roscovitine against Cyclin-Dependent Kinases

| Target CDK Complex | IC50 (µM) | Notes | Reference(s) |

| CDK1/Cyclin B (cdc2) | 0.65 - 2.69 | Potent inhibitor, crucial for G2/M transition. | [6][7][8] |

| CDK2/Cyclin A | 0.7 | Potent inhibitor, active in S and G2 phases. | [6][7][8] |

| CDK2/Cyclin E | 0.1 - 0.7 | Potent inhibitor, critical for G1/S transition. | [6][7][8] |

| CDK5/p35 | 0.16 - 0.2 | Most sensitive target, involved in neuronal functions. | [6][7][8] |

| CDK7/Cyclin H | 0.49 - 0.8 | Inhibits CDK-activating kinase (CAK) and transcription. | [4][7] |

| CDK9/Cyclin T | ~0.79 | Inhibits transcription elongation. | [4][7] |

| CDK4/Cyclin D1 | >100 | Poor inhibitor. | [1][6][7] |

| CDK6/Cyclin D3 | >100 | Poor inhibitor. | [1][6][7] |

Table 2: Inhibitory Activity against Off-Target Kinases

| Target Kinase | IC50 (µM) | Notes | Reference(s) |

| ERK1 | 34 | Moderate inhibition. | [6] |

| ERK2 | 14 | Moderate inhibition. | [6][8] |

| DYRK1A | 1 - 40 | Moderate inhibition. | [5] |

Effects on Cellular Signaling Pathways

(S)-Roscovitine's inhibition of specific CDKs triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis. It also impacts transcriptional regulation.

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, (S)-Roscovitine blocks progression through critical cell cycle checkpoints.[1] Inhibition of CDK2/Cyclin E prevents the G1 to S phase transition, while inhibition of CDK1/Cyclin B causes arrest at the G2/M boundary.[1][9] The specific phase of arrest (G1, S, or G2/M) can depend on the cell line, dose, and duration of treatment.[1][2]

Caption: (S)-Roscovitine induces cell cycle arrest.

Induction of Apoptosis

(S)-Roscovitine induces apoptosis in numerous cancer cell lines.[1][10] This is achieved through multiple mechanisms, including the p53-dependent pathway and the downregulation of anti-apoptotic proteins. Inhibition of CDK9-mediated transcription of Mcl-1, a key anti-apoptotic protein, is a significant contributor to its pro-apoptotic effects.[11]

Caption: (S)-Roscovitine induces apoptosis via multiple pathways.

Transcriptional Inhibition

(S)-Roscovitine inhibits CDK7 and CDK9, components of the transcription machinery.[1][11] CDK7 is part of TFIIH and phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is necessary for transcription initiation. CDK9, as part of P-TEFb, phosphorylates the CTD to promote transcription elongation. Inhibition of these CDKs leads to a general decrease in transcription, particularly affecting proteins with short half-lives, such as Mcl-1 and Cyclin D1.[11][12]

Caption: Inhibition of transcription by (S)-Roscovitine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (S)-Roscovitine's activity.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of (S)-Roscovitine on the enzymatic activity of a purified CDK/cyclin complex.

Methodology:

-

Reaction Mixture Preparation: In a microplate well, combine the kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), the purified recombinant CDK/cyclin enzyme, and a specific substrate (e.g., Histone H1 for CDK1/2, a peptide substrate like the Rb C-terminal fragment).[13]

-

Inhibitor Addition: Add varying concentrations of (S)-Roscovitine (typically from a DMSO stock) to the wells. Include a DMSO-only vehicle control.

-

Reaction Initiation: Start the kinase reaction by adding ATP. Often, radiolabeled [γ-³²P]ATP is used to enable detection of substrate phosphorylation.[13] The final ATP concentration should be near its Km for the specific kinase to accurately determine IC50 values.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[13]

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or SDS-PAGE loading buffer.

-

Detection and Quantification:

-

Radiolabeling: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody (Western Blot) or use luminescence-based kinase assays that measure ATP consumption.

-

-

Data Analysis: Calculate the percentage of inhibition for each roscovitine concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability / Cytotoxicity Assay (MTT Assay)

Objective: To measure the effect of (S)-Roscovitine on cell proliferation and viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with a serial dilution of (S)-Roscovitine. Include vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).[14]

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).[15]

-

MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[15] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at ~560-570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of roscovitine that inhibits cell growth by 50%.[15]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of (S)-Roscovitine on cell cycle phase distribution.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with (S)-Roscovitine at the desired concentration (e.g., IC50) for a specific time (e.g., 24 hours).[14]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Store at -20°C overnight or longer.[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of each cell.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[11]

Caption: Workflow for cell cycle analysis.

References

- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]

- 3. Roscovitine | Cell Signaling Technology [cellsignal.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. openpharmacologyjournal.com [openpharmacologyjournal.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Roscovitine: A Technical Guide to its Primary Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective, cell-permeable purine analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] By binding to the ATP-binding site of these kinases, (S)-Roscovitine effectively blocks their catalytic activity, leading to cell cycle arrest and induction of apoptosis.[4][5] This technical guide provides an in-depth overview of the primary molecular targets of (S)-Roscovitine, presenting quantitative binding data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Primary Molecular Targets

The primary molecular targets of (S)-Roscovitine are a subset of the cyclin-dependent kinase family. It exhibits sub-micromolar inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][5] It is a significantly less potent inhibitor of CDK4 and CDK6.[5][6] The inhibitory activity is achieved through competition with ATP for the binding pocket on the kinase.[5]

Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of (S)-Roscovitine against its primary and selected off-target kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in in-vitro assays.

| Target Kinase | Complex | IC50 (µM) | Reference(s) |

| Primary Targets | |||

| CDK1 (Cdc2) | cyclin B | 0.65 | [2][3][6] |

| CDK2 | cyclin A | 0.7 | [3][6] |

| CDK2 | cyclin E | 0.1 - 0.7 | [2][3][6][7] |

| CDK5 | p25/p35 | 0.16 - 0.2 | [1][2][3][5][6] |

| CDK7 | cyclin H | 0.46 - 0.49 | [5][7] |

| CDK9 | cyclin T1 | 0.60 | [5] |

| Selected Off-Targets | |||

| ERK1 | 34 | [6] | |

| ERK2 | 14 | [6] | |

| CK1 (Casein Kinase 1) | Reported Inhibition | [8] | |

| DYRK1A | 1-40 µM range | [9] | |

| Ineffective Against | |||

| CDK4 | cyclin D1 | >100 | [5][6] |

| CDK6 | cyclin D3 | >100 | [5][6] |

Signaling Pathways Modulated by (S)-Roscovitine

(S)-Roscovitine's inhibition of key CDKs has profound effects on cellular signaling pathways that govern cell cycle progression, transcription, and apoptosis.

Cell Cycle Regulation

By inhibiting CDK1/cyclin B and CDK2/cyclin E/A complexes, (S)-Roscovitine induces cell cycle arrest, primarily at the G1/S and G2/M transitions.[5][6] A key downstream event is the prevention of Retinoblastoma protein (pRb) phosphorylation, which maintains pRb in its active, tumor-suppressive state, bound to the E2F transcription factor.

Transcriptional Regulation and Apoptosis

(S)-Roscovitine also targets CDK7 and CDK9, components of the transcription machinery. Inhibition of CDK7/cyclin H (a component of TFIIH) and CDK9/cyclin T1 (P-TEFb) leads to a decrease in RNA polymerase II-mediated transcription.[10] This can downregulate the expression of anti-apoptotic proteins like Mcl-1, contributing to the pro-apoptotic effects of the compound.[5] Furthermore, Roscovitine can induce the accumulation of the tumor suppressor p53.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of (S)-Roscovitine.

In Vitro Kinase Assay for IC50 Determination (Radioisotopic Method)

This protocol describes a common method to determine the IC50 of (S)-Roscovitine against a specific CDK, such as CDK2/Cyclin A, using a radioisotopic filter binding assay with Histone H1 as a substrate.[1][3]

Materials:

-

Recombinant human CDK2/Cyclin A

-

Histone H1 (substrate)

-

(S)-Roscovitine

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of (S)-Roscovitine in the appropriate solvent (e.g., DMSO) and then dilute into the Kinase Assay Buffer.

-

In a reaction tube, combine the Kinase Assay Buffer, Histone H1 substrate, and the desired concentration of (S)-Roscovitine or vehicle control.

-

Add the recombinant CDK2/Cyclin A enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and allow the paper to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the (S)-Roscovitine concentration to determine the IC50 value.

Cell-Based Assay: Western Blot for pRb Phosphorylation

This protocol details the assessment of (S)-Roscovitine's effect on the phosphorylation of the Retinoblastoma protein (pRb), a direct downstream target of CDK2, in a cellular context.[12][13][14]

Materials:

-

Human cancer cell line (e.g., HT29, KM12)[14]

-

(S)-Roscovitine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-pRb (e.g., Ser780), anti-total pRb, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of (S)-Roscovitine or vehicle control for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-pRb.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total pRb and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of pRb phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing a kinase inhibitor like (S)-Roscovitine.

Conclusion

(S)-Roscovitine is a well-characterized CDK inhibitor with a defined set of primary targets, predominantly CDK1, CDK2, CDK5, CDK7, and CDK9. Its mechanism of action through ATP competition leads to the modulation of critical cellular processes, including cell cycle progression and transcription, ultimately resulting in anti-proliferative and pro-apoptotic effects. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of (S)-Roscovitine and other related kinase inhibitors.

References

- 1. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Roscovitine | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

(S)-Roscovitine: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). By competing with ATP for the binding site on these crucial cell cycle regulators, (S)-Roscovitine induces cell cycle arrest and apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of (S)-Roscovitine's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its investigation. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular effects.

Introduction to (S)-Roscovitine

(S)-Roscovitine is a purine analog that has garnered significant interest in the field of oncology and beyond for its ability to selectively target CDKs.[1] These enzymes are fundamental to the progression of the cell cycle, and their dysregulation is a hallmark of many cancers. (S)-Roscovitine's ability to inhibit specific CDKs leads to cell cycle arrest at various checkpoints and can trigger programmed cell death, making it a promising candidate for therapeutic development.[1][2] Beyond cancer, its neuroprotective and anti-inflammatory properties are also under investigation.[1][3]

Mechanism of Action in Cell Cycle Regulation

The primary mechanism of (S)-Roscovitine is the competitive inhibition of the ATP-binding pocket of several key CDKs, thereby preventing the phosphorylation of their substrates.[1][4] This action directly impacts the machinery that drives the cell through its various phases.

Inhibition of Cyclin-Dependent Kinases

(S)-Roscovitine exhibits potent inhibitory activity against a specific subset of CDKs, with less significant effects on others. This selectivity is crucial to its therapeutic potential and is a key area of study. The inhibitory concentrations (IC50) against various CDK/cyclin complexes are summarized in the table below.

| Target CDK/Cyclin Complex | IC50 (µM) | Reference |

| CDK1/Cyclin B (cdc2) | 0.65 | [5][6] |

| CDK2/Cyclin A | 0.7 | [5][6] |

| CDK2/Cyclin E | 0.7 | [5][6] |

| CDK5/p35 | 0.16 - 0.2 | [5][6] |

| CDK7/Cyclin H | < 1.0 | [3] |

| CDK9/Cyclin T1 | < 1.0 | [3] |

| CDK4/Cyclin D1 | > 100 | [6] |

| CDK6/Cyclin D2 | > 100 | [6] |

Table 1: Inhibitory concentrations (IC50) of (S)-Roscovitine against key cyclin-dependent kinases.

The potent inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9 forms the basis of (S)-Roscovitine's effects on the cell cycle and other cellular processes.[3] Its low activity against CDK4 and CDK6 distinguishes it from pan-CDK inhibitors.[6]

Cell Cycle Arrest

The inhibition of specific CDKs by (S)-Roscovitine leads to cell cycle arrest at different phases, depending on the cell type, drug concentration, and duration of exposure.[1] Generally, inhibition of CDK2/Cyclin E and CDK2/Cyclin A can block the G1/S transition and S phase progression, while inhibition of CDK1/Cyclin B can cause a G2/M arrest.[1][7]

Impact on Key Signaling Pathways

Beyond its direct effects on cell cycle progression, (S)-Roscovitine influences several critical signaling pathways, often leading to apoptosis.

The p53 Pathway

(S)-Roscovitine has been shown to induce the accumulation of the tumor suppressor protein p53.[8] This can occur through the inhibition of CDK-mediated phosphorylation of p53 and its negative regulator, MDM2.[9] The accumulation of active p53 can, in turn, trigger the transcription of pro-apoptotic genes.[1][8]

The NF-κB Pathway

In some cellular contexts, (S)-Roscovitine can suppress the activation of the NF-κB pathway.[1] This pathway is often constitutively active in cancer cells and promotes survival and proliferation. By inhibiting IκB kinase (IKK), which is structurally similar to CDKs, (S)-Roscovitine can prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[10]

Inhibition of Transcription

(S)-Roscovitine's inhibitory activity against CDK7 and CDK9 has significant implications for transcription.[11] These CDKs are components of the transcription initiation factor TFIIH and the positive transcription elongation factor b (P-TEFb), respectively. They are responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcriptional initiation and elongation.[8][11] Inhibition of this process can lead to a general suppression of mRNA synthesis and the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[8][12]

Experimental Protocols

Investigating the effects of (S)-Roscovitine on cell cycle regulation involves a variety of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line Maintenance : Culture the desired cell line (e.g., MCF-7, HeLa, A549) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

(S)-Roscovitine Preparation : Prepare a stock solution of (S)-Roscovitine (e.g., 20 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.[4]

-

Treatment : Seed cells at a desired density and allow them to adhere overnight. The following day, treat the cells with various concentrations of (S)-Roscovitine or a vehicle control (DMSO) for the desired time points.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting : After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation : Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition : Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis

-

Protein Extraction : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against proteins of interest (e.g., CDK1, CDK2, Cyclin B1, p-Rb, p53, cleaved PARP).

-

Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

In Vitro Kinase Assay

-

Reaction Setup : In a microcentrifuge tube, combine a purified active CDK/cyclin complex, a specific substrate (e.g., histone H1 for CDK1/Cyclin B), and ATP in a kinase assay buffer.

-

Inhibition : Add varying concentrations of (S)-Roscovitine or a vehicle control to the reaction mixture.

-

Kinase Reaction : Initiate the reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time.

-

Detection : Stop the reaction and separate the phosphorylated substrate from the free [γ-32P]ATP by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity to determine the kinase activity.

Summary and Conclusion

(S)-Roscovitine is a well-characterized CDK inhibitor with a multifaceted role in cell cycle regulation. Its selective inhibition of key CDKs leads to cell cycle arrest and the induction of apoptosis through the modulation of critical signaling pathways, including those governed by p53 and NF-κB, as well as through the general inhibition of transcription. The experimental protocols detailed in this guide provide a framework for the continued investigation of (S)-Roscovitine's therapeutic potential. A thorough understanding of its mechanisms of action is paramount for its successful application in drug development for oncology and other disease areas. Further research will likely uncover additional nuances of its cellular effects and pave the way for novel therapeutic strategies.

References

- 1. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]

- 2. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 9. Activation of p53 by roscovitine-mediated suppression of MDM2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roscovitine attenuates intimal hyperplasia via inhibiting NF-κB and STAT3 activation induced by TNF-α in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

(S)-Roscovitine for Neuroprotection: A Technical Guide on Initial Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Roscovitine, a selective, small-molecule inhibitor of cyclin-dependent kinases (CDKs), has emerged as a promising candidate for neuroprotective therapies. Aberrant activation of CDKs, particularly CDK5, is a key pathological event in various neurological insults, including ischemic stroke and traumatic brain injury (TBI). Initial preclinical studies have demonstrated that (S)-Roscovitine can mitigate neuronal damage, reduce inflammation, and improve functional outcomes in various animal models. This technical guide provides an in-depth summary of the foundational research, detailing the compound's mechanism of action, quantitative efficacy data from key in vivo and in vitro studies, and the experimental protocols employed. The information is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel neuroprotective agents.

Core Mechanism of Action: Inhibition of Aberrant CDK5 Activity

In the central nervous system, CDK5 is crucial for normal development and synaptic function. However, following a neurotoxic insult such as ischemia or trauma, the regulatory subunit p35 is cleaved by calpain into the more stable and potent p25 fragment. This leads to the formation of a hyperactive and mislocalized CDK5/p25 complex, which phosphorylates various substrates, ultimately triggering pathways of neuronal apoptosis and cell death.[1][2][3]

(S)-Roscovitine exerts its primary neuroprotective effect by directly inhibiting the kinase activity of the aberrant CDK5/p25 complex.[1][2][3] By preventing the downstream hyperphosphorylation events, it effectively interrupts a critical pathway leading to neuronal demise. Studies have confirmed that following an ischemic insult, there is a marked increase in CDK5/p25 activity in the affected brain tissue, and systemic administration of (S)-Roscovitine successfully prevents this increase.[1][2][3][4]

Quantitative Efficacy Data

In Vivo Studies: Ischemic Stroke Models

(S)-Roscovitine has demonstrated significant, dose-dependent neuroprotection in rodent models of both permanent and transient middle cerebral artery occlusion (pMCAo/tMCAo), which simulate ischemic stroke.[1][5]

| Animal Model | Administration Route & Dosage | Timing of Treatment | Key Quantitative Findings | Reference |

| Mouse (pMCAo) | Intracerebroventricular (ICV) Infusion: 500 µM | 48h pre-insult | 28% decrease in total infarct volume at 3h post-occlusion. | [6] |

| Mouse (pMCAo) | Intraperitoneal (IP) Injections: 2 x 25 mg/kg | 15 min pre- & 1h post-insult | 31% decrease in total infarct volume at 3h post-occlusion. | [6] |

| Rat (tMCAo, 90 min) | IV Bolus (25 mg/kg) + 3 SC Injections (54 mg/kg) | 15 min pre-insult | 30% decrease in infarct volume at 48h post-reperfusion. | [5][6] |

| Rat (tMCAo, 120 min) | IV Bolus (25 mg/kg) + SC Infusion (1 or 5 mg/kg/hr) | 135 min post-insult | 27% decrease in total infarct volume (pooled post-treatment groups). Cortical volume reductions of 52-59% . | [1][5] |

| Rat (tMCAo, 90 min) | IV Bolus + 48h SC Infusion | 15 min post-reperfusion | 37% decrease in brain edema. Improved neurological scores. | [6][7] |

In Vivo Studies: Traumatic Brain Injury (TBI) Models

Studies using controlled cortical impact (CCI) models of TBI show that Roscovitine can reduce lesion volume, attenuate neuronal death, and improve functional recovery.[8][9]

| Animal Model | Administration Route & Dosage | Timing of Treatment | Key Quantitative Findings | Reference |

| Rat (CCI) | Central Administration | 30 min post-injury | 37% decrease in brain lesion volume at 21 days. Significantly improved composite neuroscores. | [8] |

| Rat (CCI) | Central Administration | 3h post-injury | Attenuated hippocampal and cortical neuronal cell loss. Reduced microglial activation. | [9] |

| Rat (CCI) | Systemic Administration (Delayed) | Post-injury | Improved motor recovery and attenuated microglial activation. | [9] |

In Vitro Studies: Excitotoxicity Models

Cell culture experiments have been crucial for confirming the direct neuroprotective effects of (S)-Roscovitine and establishing that its efficacy is mediated through CDK inhibition.

| Model | Insult | Treatment | Key Quantitative Findings | Reference |

| Mixed Hippocampal Cultures | Kainic Acid (KA, 200 µM) | (S)-Roscovitine (0.5 µM) | Significantly stronger neuroprotective effect than the (R) stereoisomer. | [1][5] |

| Mixed Hippocampal Cultures | Kainic Acid (KA, 200 µM) | Kinase-inactive analogs | No significant neuroprotective effect, confirming a CDK-mediated mechanism. | [1][5] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | (R)-Roscovitine | Increased neuron survival and decreased apoptosis. | [6] |

Detailed Experimental Protocols

Focal Cerebral Ischemia Model (tMCAo) in Rats

This protocol is a synthesis of methodologies reported in foundational studies.[5][6]

-

Animal Preparation : Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

-

Ischemia Induction : The middle cerebral artery (MCA) is occluded using the intraluminal filament technique. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to block the origin of the MCA.

-

Occlusion & Reperfusion : The filament is left in place for a defined period (e.g., 90 or 120 minutes) to induce transient focal ischemia.[5] It is then withdrawn to allow for reperfusion.

-

Drug Administration : (S)-Roscovitine or vehicle is administered according to the study design. A common effective regimen involves an initial intravenous (IV) bolus (e.g., 25 mg/kg) followed by continuous subcutaneous (SC) infusion (e.g., 1-10 mg/kg/hr) for up to 48 hours to ensure sustained plasma concentrations.[5][7]

-

Assessment :

-

Neurological Deficit Scoring : Animals are assessed at various time points (e.g., 24h, 48h) using a standardized neuroscore scale to evaluate motor and sensory deficits.

-

Infarct Volume Measurement : At the study endpoint (e.g., 48h or 72h), animals are euthanized, and brains are sectioned. Slices are stained with 2,3,5-tetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

-

CDK5 Kinase Activity Assay

This assay is used to confirm the in vivo target engagement of (S)-Roscovitine.[1][4]

-

Tissue Preparation : Brain tissue from the ipsilateral (ischemic) and contralateral hemispheres is collected 3 hours post-insult from both vehicle- and (S)-Roscovitine-treated animals.

-

Immunoprecipitation : CDK5 is immunoprecipitated from brain lysates using a specific anti-CDK5 antibody.

-

Kinase Reaction : The immunoprecipitated CDK5 is incubated with a known substrate (e.g., Histone H1) in the presence of radiolabeled ATP ([γ-³²P]ATP).

-

Detection : The phosphorylated substrate is separated by SDS-PAGE, and the incorporation of the radiolabel is quantified using autoradiography or a phosphorimager.

-

Analysis : A significant increase in kinase activity is expected in the ipsilateral hemisphere of vehicle-treated animals, an effect that should be prevented by (S)-Roscovitine treatment.[1]

Multimodal Neuroprotective Effects

Beyond direct inhibition of neuronal apoptosis via CDK5, (S)-Roscovitine demonstrates a broader, multimodal mechanism of action that contributes to its overall neuroprotective profile.

-

Anti-Inflammatory Action : Traumatic and ischemic brain injuries trigger a robust inflammatory response characterized by the activation of microglia.[8][9] Activated microglia can release pro-inflammatory molecules that contribute to secondary injury. Studies show that Roscovitine treatment significantly attenuates microglial activation and proliferation following TBI and stroke.[2][8][9]

-

Reduction of Brain Edema : A critical and life-threatening complication of acute stroke is the development of cytotoxic and vasogenic edema. In a rat tMCAo model, delayed administration of (S)-Roscovitine led to a 37% reduction in brain edema and a corresponding 50% decrease in brain swelling, an effect associated with improved blood-brain barrier integrity.[6]

Conclusion and Future Directions

Initial preclinical studies provide compelling evidence for the neuroprotective efficacy of (S)-Roscovitine in models of acute neurological injury. Its ability to cross the blood-brain barrier and its effectiveness with delayed, systemic administration are particularly significant for clinical translation.[1][3][4] The compound's multimodal action—targeting neuronal apoptosis, neuroinflammation, and brain edema—positions it as a robust therapeutic candidate.

Future research should focus on optimizing dosing regimens, exploring combination therapies, and evaluating its efficacy in a wider range of neurodegenerative conditions. While early clinical trials in other indications have provided valuable safety data, dedicated trials for acute neurological injuries are a necessary next step to validate these promising preclinical findings in human patients.[10]

References

- 1. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models | PLOS One [journals.plos.org]

- 2. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sustained (S)-roscovitine delivery promotes neuroprotection associated with functional recovery and decrease in brain edema in a randomized blind focal cerebral ischemia study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective CDK inhibitor limits neuroinflammation and progressive neurodegeneration after brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of (S)-Roscovitine: A Technical Guide

(S)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant anti-cancer properties in a wide range of preclinical and clinical studies. This technical guide provides an in-depth overview of the core anti-cancer activities of (S)-Roscovitine, including its mechanism of action, effects on cancer cells, and key experimental findings. The information is tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

(S)-Roscovitine exerts its anti-cancer effects primarily by inhibiting the activity of several key CDKs, which are crucial regulators of the cell cycle and transcription. It acts as a competitive inhibitor at the ATP-binding site of these kinases.[1][2] The primary targets of Roscovitine are CDK1, CDK2, CDK5, CDK7, and CDK9, while it shows poor inhibition of CDK4 and CDK6.[1][3] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Signaling Pathways Affected by (S)-Roscovitine

The inhibitory action of (S)-Roscovitine on CDKs triggers a cascade of downstream effects on various signaling pathways critical for cancer cell survival and proliferation. These include:

-

Cell Cycle Regulation: By inhibiting CDK1 and CDK2, Roscovitine blocks the transitions from G1 to S phase and from G2 to M phase of the cell cycle.[4][5]

-

Transcriptional Regulation: Inhibition of CDK7 and CDK9 by Roscovitine interferes with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a general suppression of transcription.[6] This is particularly important for the downregulation of anti-apoptotic proteins with short half-lives, such as Mcl-1.[7][8]

-

Apoptosis Induction: Roscovitine promotes apoptosis through multiple mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as p53 and Bax.[2][9] The induction of apoptosis has been observed to be dependent on the p53 status in some cancer cell lines.[10][11]

-

Other Signaling Pathways: Roscovitine has also been shown to influence other pathways involved in cancer progression, such as the Ras-MAPK, NF-κB, and JAK-STAT pathways.[1][3]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of (S)-Roscovitine have been quantified in numerous studies across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of (S)-Roscovitine in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Key Effects | Reference |

| Breast Cancer | MDA-MB-231 | ~10 µg/ml | Induction of apoptosis | [4] |

| MCF-7 | Not specified | G2/M phase arrest | [5] | |

| Colon Cancer | LoVo | Not specified | 45% reduction in tumor growth (xenograft) | [1] |

| HCT116 | Not specified | 79% reduction in tumor growth (xenograft) | [1] | |

| HT29 | Not specified | 68-80% tumor reduction (xenograft) | [1] | |

| Glioblastoma | A172 | Not specified | Dose-dependent anti-proliferative and pro-apoptotic effect | [10][12] |

| Multiple Myeloma | Various | 15-25 | Dose-dependent cytotoxicity | [8] |

| Cervical Cancer | HeLa, SiHa, C33A, HCE-1 | 20-30 | Induction of apoptosis | [13] |

| Various Cancers | NCI-60 panel | ~15 (average) | Cell cycle arrest | [1] |

Table 2: In Vivo Efficacy of (S)-Roscovitine in Xenograft Models

| Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Reference |

| Colorectal Cancer | Nude mice (LoVo cells) | 100 mg/kg, i.p., 3x/day for 5 days | 45% | [1] |

| Uterine Carcinoma | Nude mice (MESSA-DX5 cells) | 500 mg/kg, oral, 3x/day for 4 days | 62% | [1] |

| Colon Cancer | Nude mice (HCT116 cells) | 500 mg/kg, oral | 79% | [1] |

| Ewing's Sarcoma | Nude mice (A4573 cells) | 50 mg/kg, i.p., for 5 days | Significant inhibition | [1] |

| Prostate Cancer | Xenograft model (PC-3 cells) | Not specified | 35% | [1] |

| Osteosarcoma | B6D2F1 mice | 300 mg/kg/day, oral | 35-55% | [1] |

| Breast Cancer | Nude mice (MDA-MB 231 cells) | 100 mg/kg + 7.5 Gy irradiation | 73% (combination therapy) | [1] |

| Hormone-Resistant Breast Cancer | Xenograft model | 100 mg/kg, oral | Significant reduction in tumor volume | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-cancer properties of (S)-Roscovitine.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of (S)-Roscovitine (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of isopropanol containing 0.04 N HCl to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-